1-Boc-3-cyclopentylidenepiperidine
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Overview
Description
1-Boc-3-cyclopentylidenepiperidine is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the piperidine ring, and a cyclopentylidene group at the 3-position of the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 3-cyclopentylidenepiperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods: Industrial production of 1-Boc-3-cyclopentylidenepiperidine may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of robust catalysts to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-Boc-3-cyclopentylidenepiperidine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, OsO4
Reduction: LiAlH4, NaBH4
Substitution: Alkyl halides, acyl chlorides
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-Boc-3-cyclopentylidenepiperidine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-Boc-3-cyclopentylidenepiperidine involves its interaction with specific molecular targets and pathways. The Boc group provides protection to the nitrogen atom, allowing selective reactions at other positions on the molecule. The cyclopentylidene group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
1-Boc-3-hydroxypiperidine: A similar compound with a hydroxyl group at the 3-position instead of a cyclopentylidene group.
1-Boc-3-aminopiperidine: Contains an amino group at the 3-position.
1-Boc-3-piperidone: Features a ketone group at the 3-position.
Uniqueness: 1-Boc-3-cyclopentylidenepiperidine is unique due to the presence of the cyclopentylidene group, which imparts distinct chemical properties and reactivity compared to other Boc-protected piperidine derivatives. This uniqueness makes it valuable for specific synthetic applications and research studies .
Properties
IUPAC Name |
tert-butyl 3-cyclopentylidenepiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2/c1-15(2,3)18-14(17)16-10-6-9-13(11-16)12-7-4-5-8-12/h4-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDBKIQCHBZJKGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(=C2CCCC2)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.36 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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